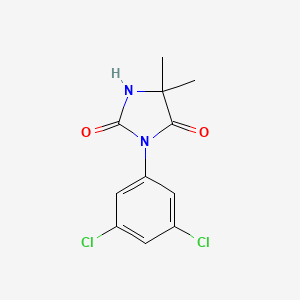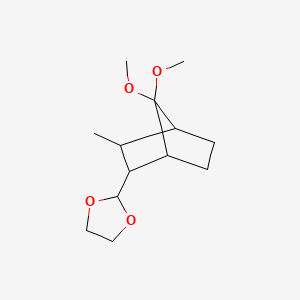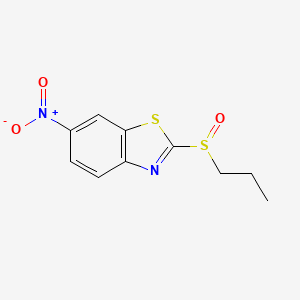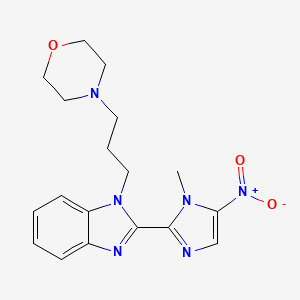
2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the nitroimidazole and morpholinopropyl groups. Common reagents used in these reactions include nitroimidazole derivatives, alkylating agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various solvents and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-5-nitroimidazol-2-yl)benzimidazole
- 1-(3-Morpholinopropyl)benzimidazole
- 5-Nitroimidazole derivatives
Uniqueness
2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole is unique due to the combination of its structural features, which may confer specific biological activities not seen in other similar compounds. The presence of both the nitroimidazole and morpholinopropyl groups could enhance its potency and selectivity for certain targets.
Properties
CAS No. |
32063-49-3 |
|---|---|
Molecular Formula |
C18H22N6O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[3-[2-(1-methyl-5-nitroimidazol-2-yl)benzimidazol-1-yl]propyl]morpholine |
InChI |
InChI=1S/C18H22N6O3/c1-21-16(24(25)26)13-19-17(21)18-20-14-5-2-3-6-15(14)23(18)8-4-7-22-9-11-27-12-10-22/h2-3,5-6,13H,4,7-12H2,1H3 |
InChI Key |
KCSALABEXYXQRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2=NC3=CC=CC=C3N2CCCN4CCOCC4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




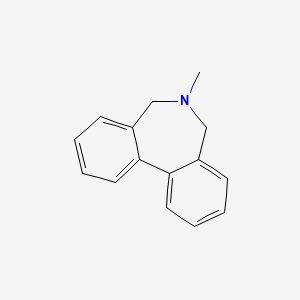
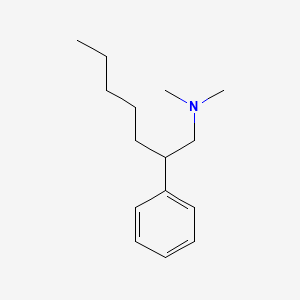
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)


![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
